molecular formula C17H25ClN2O B7928089 N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide

N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide

Cat. No.: B7928089
M. Wt: 308.8 g/mol
InChI Key: ZWUKEVFSFIVNSI-UHFFFAOYSA-N
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Description

N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is an organic compound with a complex structure that includes a benzyl-ethyl-amino group attached to a cyclohexyl ring, which is further connected to a 2-chloro-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the cyclohexylamine derivative, which is then reacted with benzyl chloride to introduce the benzyl group. The resulting intermediate is further reacted with ethylamine to form the benzyl-ethyl-amino group. Finally, the compound is treated with 2-chloroacetyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-benzyl-4-amino benzaldehyde
  • N-ethylbenzylamine
  • 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives

Uniqueness

N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[benzyl(ethyl)amino]cyclohexyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-2-20(13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)19-17(21)12-18/h3-7,15-16H,2,8-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUKEVFSFIVNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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